Hydrazine dihydrochloride
Overview
Description
Hydrazine dihydrochloride is not directly mentioned in the provided papers, but it can be inferred that it is related to hydrazine and its derivatives, which are discussed across several studies. Hydrazine and its derivatives are known for their application in the synthesis of various compounds, including energetic materials, coordination complexes, and pharmaceuticals.
Synthesis Analysis
The synthesis of hydrazine derivatives is a topic of interest in several papers. For instance, the synthesis of 1,2-bis(2,4,6-trinitrophenyl) hydrazine, a precursor for high-performance energetic materials, is achieved through the condensation of picryl chloride with hydrazine hydrate . Similarly, N,N'-Bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides are synthesized by reacting 1-aryl-3-(piperidine-1-yl)-1-propanone hydrochlorides with hydrazine hydrate . These syntheses highlight the versatility of hydrazine as a building block for various chemical compounds.
Molecular Structure Analysis
The molecular structures of hydrazine derivatives are characterized using various spectroscopic techniques. For example, the synthesized 1,2-bis(2,4,6-trinitrophenyl) hydrazine is characterized by IR and 1H NMR spectral data . The crystal structure of (2-thiazolin-2-yl)hydrazine hydrochloride is reported, providing insights into its coordination behavior with nickel(II) . These studies demonstrate the importance of structural analysis in understanding the properties of hydrazine derivatives.
Chemical Reactions Analysis
Hydrazine derivatives participate in a range of chemical reactions. The interaction of hydrazine with copper(II) chloride leads to the formation of various copper complexes, showcasing hydrazine's role as a reducing agent . The reaction of (3,5-dichloro-2-pyridyl)hydrazine with carbonyl compounds and acid anhydrides results in the formation of hydrazones and N'-acyl derivatives, respectively . These reactions are crucial for the development of new materials and pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives are studied to evaluate their potential applications. The energetic properties of 1,2-bis(2,4,6-trinitrophenyl) hydrazine are computed theoretically, indicating superior performance compared to other energetic materials . The spectral and magnetic properties of copper complexes formed from the reaction of hydrazine with copper(II) chloride are investigated, revealing the formation of diamagnetic and paramagnetic species . These analyses contribute to the understanding of hydrazine derivatives' behavior in various environments.
Relevant Case Studies
Several papers present case studies where hydrazine derivatives show potential therapeutic applications. For instance, certain N,N'-bis[1-aryl-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides exhibit cytotoxicity against human hepatoma and breast cancer cells, suggesting their use as model compounds for further synthetic studies . Transition metal complexes of hydrochloride salt of 3-chlorobenzaldehyde hydralazine hydrazone are proposed as anti-cariogenic agents due to their inhibitory activity against bacteria and fungi associated with tooth decay .
Scientific Research Applications
1. Application in Solar Cells
- Summary of the Application: Hydrazine dihydrochloride has been used as an additive to enhance the performance of tin-based mixed organic cation perovskite solar cells . The addition of hydrazine salt effectively inhibited the oxidation of Sn2+ into Sn4+ in the perovskite film and adjusted the crystallization process at the same time .
- Methods of Application: The additive of hydrazine dihydrochloride powder was introduced into the precursor solution of mixed organic cation all-tin perovskite . By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% was obtained with good reproducibility and stability .
- Results or Outcomes: After 55 days of storage in a N2-filled glovebox, the unencapsulated device retained approximately 90% of the initial efficiency .
2. Application in Microbiology
- Summary of the Application: Hydrazine is rarely found as an intermediate in microbial nitrogen conversions. In a study, the conversion of hydrazine by the anaerobic ammonium oxidation (Anammox) culture was investigated .
- Methods of Application: In batch cultures with hydrazine, it was observed that 3 mol N2H4 was disproportionated to 4 mol NH+4 and 1 mol N2 .
- Results or Outcomes: Hydrazine with nitrite as an electron acceptor showed a conversion of 3 mol N2H4 and 4 mol NO−2 to 5 mol N2, with a specific activity of 5.5 nmol min−1 (mg volatile suspended solids)−1 .
3. Application in Organic Chemistry
- Summary of the Application: Hydrazine is used as a reducing agent and a precursor to various organic compounds in organic synthesis . It is used in the Wolff-Kishner reduction, which converts carbonyl functionalities into methylene groups .
- Methods of Application: The reduction of benzenediazonium chloride with tin (II) chloride and hydrochloric acid provides phenylhydrazine .
- Results or Outcomes: The outcome of this reaction is the formation of phenylhydrazine, which can be used in further reactions .
4. Application in Biochemistry
- Summary of the Application: Hydrazine derivatives have been used as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes .
- Methods of Application: The hydrazine warhead reacts by both polar and radicaloid mechanisms and targets multiple functional classes of enzymes bearing diverse organic and inorganic cofactors .
- Results or Outcomes: The capacity of substituted hydrazines to profile, discover, and inhibit diverse cofactor-dependent enzymes enables cell and tissue imaging and makes this platform useful for enzyme and drug discovery .
5. Application in Pharmacology
- Summary of the Application: Hydrazide-hydrazones, a class of organic compounds that includes Hydrazine dihydrochloride, have been studied for their potential antimicrobial, antifungal, and antiviral properties .
- Methods of Application: These compounds are synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents .
- Results or Outcomes: The synthesized hydrazide-hydrazones have shown promising results in inhibiting various microbial activities .
6. Application in Environmental Science
- Summary of the Application: Hydrazine reagents, including Hydrazine dihydrochloride, are used as derivatizing agents in environmental analysis . They are used for the determination of aldehydes and ketones in liquid and gaseous samples .
- Methods of Application: The sample preparation is performed via an optimized derivatization method using an aqueous buffer:methanol solution of 2-nitrobenzaldehyde used as a derivatizing agent .
- Results or Outcomes: The hydrazine reagents provide a reliable method for the detection and quantification of aldehydes and ketones in environmental samples .
7. Application in Material Science
- Summary of the Application: Hydrazine dihydrochloride is used as an additive to promote the performance of tin-based mixed organic cation perovskite solar cells .
- Methods of Application: The additive of hydrazine dihydrochloride powder was introduced into the precursor solution of mixed organic cation all-tin perovskite .
- Results or Outcomes: By optimizing the concentration of the additive, a power conversion efficiency (PCE) of 9.26% was obtained with good reproducibility and stability .
8. Application in Analytical Chemistry
- Summary of the Application: The detection of hydrazine is an important application in analytical chemistry . There have been recent advancements in using electrochemical detection for hydrazine .
- Methods of Application: The sample preparation was performed via an optimized derivatization method using an aqueous buffer:methanol solution of 2-nitrobenzaldehyde used as a derivatizing agent .
- Results or Outcomes: The isotope dilution standard calibration curve demonstrated good linearity (R2 > 0.999) from 0.079 to 248 ng/mL, with limits of quantification in mainstream smoke of 0.2 and 0.4 ng/cig for ISO and Canadian Intense smoking regimens, respectively .
9. Application in Agriculture
- Summary of the Application: Hydrazine is primarily used as a chemical intermediate to produce agricultural chemicals .
- Methods of Application: Hydrazine is used in the synthesis of various agricultural chemicals .
- Results or Outcomes: The agricultural chemicals produced using hydrazine are used in various agricultural applications .
Safety And Hazards
Future Directions
properties
IUPAC Name |
hydrazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.H4N2/c;;1-2/h2*1H;1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAWOTKNAVAKCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
302-01-2 (Parent) | |
Record name | Hydrazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9063798 | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Merck Index] White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Hydrazine dihydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14784 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
Hydrazine dihydrochloride | |
CAS RN |
5341-61-7 | |
Record name | Hydrazine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005341617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hydrazine, hydrochloride (1:2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hydrazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.894 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HYDRAZINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM8DD9J0C8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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